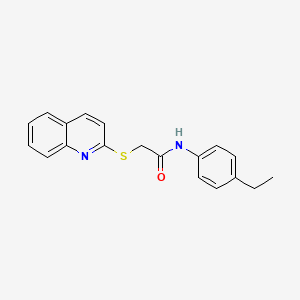![molecular formula C18H28N2O B5147504 {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol, also known as U-69593, is a synthetic opioid compound that exhibits high affinity and selectivity for kappa opioid receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential use in pain management and addiction treatment.
科学的研究の応用
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to produce analgesic effects in animal models of acute and chronic pain. Additionally, {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.
作用機序
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol acts as a selective agonist for kappa opioid receptors, which are primarily located in the brain and spinal cord. Activation of these receptors produces analgesic effects and may also play a role in the regulation of mood and reward. Unlike other opioid compounds, {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol does not produce significant respiratory depression or gastrointestinal effects.
Biochemical and Physiological Effects:
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol produces a range of biochemical and physiological effects that are mediated by its actions on kappa opioid receptors. These effects include analgesia, sedation, and dysphoria. {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has also been shown to produce antinociceptive effects in animal models of inflammatory pain and neuropathic pain.
実験室実験の利点と制限
One advantage of using {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol in lab experiments is its high selectivity for kappa opioid receptors, which allows for more precise manipulation of these receptors without affecting other opioid receptors. However, one limitation of using {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol is its relatively low potency compared to other opioid compounds, which may require higher doses to achieve desired effects.
将来の方向性
Future research on {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol may focus on its potential use in the treatment of chronic pain and drug addiction. Additionally, further studies may explore the underlying mechanisms of {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol's analgesic and anti-addictive effects, as well as potential side effects and safety concerns. Finally, the development of more potent and selective kappa opioid receptor agonists may lead to the discovery of new therapeutic options for pain management and addiction treatment.
合成法
The synthesis of {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol involves a multistep process that starts with the reaction of 2-pyrrolidinone with N-benzylpiperidine to form N-benzyl-2-pyrrolidinone. This intermediate is then reacted with phenylacetic acid to form N-benzyl-2-phenylacetylpyrrolidine. The final step involves the reduction of the carbonyl group to form {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol. The overall yield of this process is approximately 20%.
特性
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-15-18-7-4-11-20(18)17-9-13-19(14-10-17)12-8-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUWLCILMJTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)

![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)